molecular formula C8H4O3S B13698455 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde

Cat. No.: B13698455
M. Wt: 180.18 g/mol
InChI Key: ODPJSNSWGNLXLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde is a chemical building block of interest in medicinal chemistry and materials science. As part of the 1,3-benzodioxole family, its structure incorporates a thioxo (C=S) group, which is a key pharmacophore in sulfur-heterocycles known to enhance biological activity . Researchers value this core structure for its potential in developing novel bioactive molecules. Compounds based on the 2-thioxo-1,3-dioxole scaffold have demonstrated significant potential in pharmacological applications, with studies on similar structures showing antispasmodic effects on smooth muscle tissue, such as the inhibition of jejunum contractions . Furthermore, molecular docking studies suggest that such compounds can interact with key biological targets like potassium channels, voltage-gated calcium channels, and adrenergic receptors, indicating promise for the treatment of gastrointestinal disorders . Beyond pharmacology, the unique electronic properties and sulfur redox chemistry of the 2-thioxo-1,3-dioxole ring system make it a valuable precursor in materials science for creating new conductive materials . This product is intended for research purposes as a key synthetic intermediate. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H4O3S

Molecular Weight

180.18 g/mol

IUPAC Name

2-sulfanylidene-1,3-benzodioxole-5-carbaldehyde

InChI

InChI=1S/C8H4O3S/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-4H

InChI Key

ODPJSNSWGNLXLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=S)O2

Origin of Product

United States

Preparation Methods

Chlorination of Methylbenzo[d]dioxoles

  • Reagents: Elemental chlorine is preferred, though phosphorus chlorides (such as phosphorus trichloride and phosphorus pentachloride) and sulfuryl chloride can also be used.
  • Conditions: Chlorination is typically performed with 4:1 to 10:1 molar equivalents of chlorine relative to the methylbenzo[d]dioxole starting material.
  • Temperature: The reaction temperature ranges from 40 to 180 °C, often initiated at lower temperatures (40–100 °C) and finished at higher temperatures (120–180 °C).
  • Initiators: Radical initiators such as dibenzoyl peroxide or azo compounds (e.g., azoisobutyronitrile) may be added in 0.1 to 10 mol% to promote chlorination.
  • Outcome: The chlorination targets both the methylene group in the methylenedioxy bridge and the methyl substituent on the aromatic ring, producing dichloromethyl-2,2-dichlorobenzo[d]dioxole intermediates.
  • Work-up: The reaction mixture contains various chlorinated species that are separated by distillation under reduced pressure. Underchlorinated components can be recycled back into the chlorination step.

Fluorination or Thionation of Dichloromethyl Intermediates

  • Fluorination: For related compounds, fluorination is achieved using hydrogen fluoride in molar excess (2 to 40 equivalents) at temperatures between -25 to +40 °C, often without solvents or in inert solvents like methylene chloride.
  • Thionation: While direct fluorination is common for difluorobenzo[d]dioxole derivatives, the introduction of sulfur (thionation) to form the thioxo group at position 2 can be achieved by reaction with sulfurizing agents such as Lawesson's reagent or phosphorus pentasulfide. These reagents convert carbonyl or oxygen functionalities into thiocarbonyl groups.
  • Conditions: Thionation reactions typically proceed under reflux in inert solvents like toluene or tetrahydrofuran for several hours.
  • Outcome: The thionation step selectively converts the oxygen in the dioxole ring to sulfur, yielding the 2-thioxo derivative.

Introduction of the Aldehyde Group

  • Formylation: The aldehyde group at position 5 is introduced via selective formylation reactions, often using Vilsmeier-Haack conditions (phosphorus oxychloride and dimethylformamide) or by oxidation of methyl groups.
  • Alternative routes: Oxidation of methyl-substituted intermediates using selenium dioxide or manganese dioxide can also yield the aldehyde functionality.
  • Purification: Final products are purified by recrystallization or chromatography to achieve high purity.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Chlorination Cl₂ (4–10 eq), radical initiators (0.1–10%) 40–180 70–85 Prefer elemental chlorine; solvent optional
Thionation Lawesson's reagent or P₄S₁₀, inert solvent Reflux (80–110) 65–80 Selective oxygen to sulfur conversion
Formylation Vilsmeier-Haack (POCl₃/DMF) or oxidation 0–100 60–75 Position-selective aldehyde introduction

Note: Yields are approximate, based on analogous compounds and reported literature for related benzo[d]dioxole derivatives.

Research Outcomes and Analysis

  • The multi-step synthesis of 2-Thioxobenzo[d]dioxole-5-carbaldehyde benefits from a streamlined chlorination-fluorination/thionation-formylation sequence.
  • Chlorination using elemental chlorine with radical initiators offers efficient conversion with good selectivity and manageable reaction conditions.
  • Thionation is a critical step to introduce the sulfur atom, which significantly alters the electronic and chemical properties of the molecule.
  • The aldehyde group introduction is well-established by formylation or oxidation methods, with moderate to good yields.
  • The overall synthetic route avoids highly hazardous reagents like butyllithium, reducing operational risks.
  • Purification by distillation and crystallization ensures the isolation of high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thioxo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the thioxo group under basic conditions.

Major Products Formed

    Oxidation: 2-Thioxobenzo[d][1,3]dioxole-5-carboxylic acid.

    Reduction: 2-Thioxobenzo[d][1,3]dioxole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Substituent Variations

Key analogs differ in substituents on the benzo[d][1,3]dioxole ring, influencing their chemical behavior and applications:

Compound Name Substituents Key Modifications References
7-Methoxybenzo[d][1,3]dioxole-5-carbaldehyde Methoxy (-OCH₃) at C7 Electron-donating group enhances stability and directs electrophilic substitution
4,7-Dimethoxybenzo[d][1,3]dioxole-5-carbaldehyde Methoxy at C4 and C7 Increased steric hindrance; used in multi-step syntheses of coumarins
6-Bromobenzo[d][1,3]dioxole-5-carbaldehyde Bromo (-Br) at C6 Halogen atom facilitates cross-coupling reactions (e.g., Suzuki)
2,2-Difluorobenzo[d][1,3]dioxole-5-carbaldehyde Difluoro (-F₂) at C2 Electron-withdrawing groups alter electronic density, impacting sensor applications
6-Hydroxybenzo[d][1,3]dioxole-5-carbaldehyde Hydroxy (-OH) at C6 Polar group enhances solubility; intermediate for bioactive molecules

Spectroscopic and Physical Properties

  • NMR Profiles: 7-Methoxy: Distinct singlet at δ 6.11 (dioxole CH₂) and δ 3.87 (OCH₃) in $^1H$-NMR . 6-Bromo: Characteristic $^{13}C$-NMR peaks at δ 146.9 (C-Br) and δ 132.0 (aromatic C) .
  • Physical States : Ranges from crystalline solids (6-hydroxy derivative, mp 138–140°C ) to oils (6-bromo analog ).

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize intermediates in Wittig condensations and Baeyer-Villiger oxidations, enabling high-yield syntheses .
  • Electron-Withdrawing Groups (e.g., -Br, -F) : Enhance electrophilicity of the aldehyde, facilitating nucleophilic attacks in cross-couplings or hydrazide formations .
  • Polar Groups (e.g., -OH) : Improve aqueous solubility, critical for bioactivity and sensor applications .

Biological Activity

2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde (CAS No. 1269252-03-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from diverse research studies.

Chemical Structure

The chemical structure of this compound is characterized by a dioxole ring and a thioether group, which may contribute to its reactivity and biological properties. The molecular formula is C8H6O4SC_8H_6O_4S, with a molecular weight of approximately 198.20 g/mol.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. A study evaluated various derivatives for their ability to scavenge free radicals, showing that modifications to the thioxo group can enhance antioxidant activity. For instance, the presence of electron-donating groups on the benzene ring was correlated with increased radical scavenging activity .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects against various bacterial strains. In vitro studies demonstrated that the compound exhibited inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Cytotoxicity Against Cancer Cells

The cytotoxic potential of this compound has been explored in several cancer cell lines. Notably, it showed significant antiproliferative effects against breast cancer cells (MCF-7 and MDA-MB-231). The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Case Studies

  • Antioxidant Evaluation : A study conducted by Textor et al. focused on synthesizing derivatives of this compound and assessing their antioxidant activity using DPPH and ABTS assays. Results indicated that certain derivatives had IC50 values comparable to established antioxidants like ascorbic acid, suggesting potential applications in nutraceuticals .
  • Antimicrobial Screening : In a systematic evaluation of antimicrobial agents, this compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as a lead compound for developing new antibiotics .

Summary of Research Findings

Activity TypeFindingsReferences
AntioxidantSignificant radical scavenging activity; structure-dependent efficacy
AntimicrobialEffective against S. aureus and E. coli; MIC = 32 µg/mL for S. aureus
CytotoxicityInduced apoptosis in breast cancer cell lines; confirmed through caspase assays

Q & A

What are the common synthetic routes for preparing 2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde?

Basic
The synthesis typically involves introducing the thioxo (C=S) group into a benzo[d][1,3]dioxole scaffold. A plausible route starts with halogenation (e.g., iodination) of the aromatic ring, followed by formylation at the 5-position. For example, 6-iodobenzo[d][1,3]dioxole-5-carbaldehyde can be synthesized via electrophilic substitution, as demonstrated in analogous compounds . Thionation agents like Lawesson’s reagent or phosphorus pentasulfide may replace oxygen with sulfur in the dioxole ring. Purification via column chromatography (10–25% EtOAc/hexanes) is critical, achieving diastereoselectivity up to 10:1 in related systems .

What spectroscopic techniques are most effective for characterizing this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 6.8–7.7 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). The thioxo group deshields adjacent carbons, shifting ¹³C signals upfield compared to oxygen analogs .
  • IR Spectroscopy : Confirms the aldehyde (C=O stretch ~1700 cm⁻¹) and thioxo (C=S stretch ~1200–1050 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion validation (e.g., [M-H]⁻ peaks in negative mode) .

How can diastereoselectivity be optimized in cyclization reactions involving this compound?

Advanced
Diastereoselectivity depends on steric and electronic factors. For instance, using p-TsOH·H₂O as a catalyst in THF/benzene under N₂ achieved 10:1 selectivity in acetal formation with diols . Solvent polarity, temperature, and Lewis acid additives (e.g., ZnI₂) also influence outcomes. Computational modeling of transition states could further guide optimization .

What are the mechanistic implications of the thioxo group in catalytic multi-component reactions?

Advanced
The thioxo group enhances electron-withdrawing effects, facilitating nucleophilic attacks at the aldehyde. For example, graphite-catalyzed reactions with aniline and ethyl acetoacetate () show accelerated imine formation due to increased electrophilicity of the aldehyde . Comparative studies with oxygen analogs (e.g., 6-ethoxy derivatives) reveal lower activation barriers in thioxo systems .

How do electronic properties of the thioxo group compare to oxygen analogs in biological applications?

Advanced
The thioxo group increases lipophilicity and modulates redox potential, enhancing membrane permeability in drug candidates. In Alzheimer’s research, thiazolidinedione derivatives (e.g., from ) exhibit improved tau-aggregation inhibition compared to oxygenated analogs . However, the thioxo group may also introduce toxicity risks, requiring careful SAR studies .

What contradictions exist in reported synthetic yields, and how can they be resolved?

Advanced
Discrepancies in yields (e.g., 58–85% in nitrile formation) arise from variations in catalyst loading (e.g., ZnI₂ vs. TBSCl) and workup protocols . Reproducibility requires strict control of moisture (anhydrous THF) and reaction time (e.g., 48 h for acetal formation vs. overnight for nitriles) . High-throughput screening of conditions is recommended.

What intermediates are critical in the synthesis of this compound?

Basic
Key intermediates include:

  • 6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde : Synthesized via iodination and formylation .
  • Boronate esters : Used in Suzuki-Miyaura couplings to introduce substituents (e.g., ) .
  • Acetal derivatives : Formed with diols under acid catalysis, enabling stereoselective transformations .

How can ambiguities in NMR assignments for this compound be resolved?

Advanced
Ambiguities arise from overlapping aromatic signals and thioxo-induced shielding effects. Strategies include:

  • 2D NMR (COSY, HSQC) : To correlate ¹H-¹³C signals and resolve coupling patterns .
  • Comparative analysis : Benchmark shifts against structurally defined analogs (e.g., 6-ethoxy or 6-methoxy derivatives) .
  • Computational prediction : DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and validate assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.